N'-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N’-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a fluorobenzenesulfonyl group, and a piperidine ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
N'-benzyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c23-18-9-11-20(12-10-18)31(29,30)26-15-5-4-8-19(26)13-14-24-21(27)22(28)25-16-17-6-2-1-3-7-17/h1-3,6-7,9-12,19H,4-5,8,13-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDCKIUMFBKEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The target compound’s structure comprises four key components: (1) a piperidine core, (2) a 4-fluorobenzenesulfonyl group, (3) an ethyl linker, and (4) an ethanediamide moiety with a benzyl substituent. Retrosynthetic analysis suggests disconnecting the molecule into two primary fragments: the sulfonylated piperidine-ethylamine intermediate and the benzyl-oxalamide unit.
Fragment 1: 1-(4-Fluorobenzenesulfonyl)piperidin-2-ylethylamine
The piperidine ring is typically synthesized via cyclization of δ-amino ketones or reductive amination of glutaraldehyde derivatives. Subsequent sulfonylation with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the sulfonyl group at the piperidine nitrogen. The ethylamine side chain is introduced via nucleophilic substitution, employing 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate.
Stepwise Synthetic Procedures
Synthesis of 1-(4-Fluorobenzenesulfonyl)piperidin-2-ylethylamine
Piperidine Ring Formation
A modified Dieckmann cyclization is employed:
- Glutaraldehyde (1.0 eq) is condensed with benzylamine (1.2 eq) in ethanol under reflux to form a Schiff base.
- Sodium cyanoborohydride (1.5 eq) reduces the imine to a secondary amine, yielding N-benzylpiperidine.
- Debenzylation via hydrogenolysis (10% Pd/C, H₂, 50 psi) produces piperidine.
Sulfonylation
- Piperidine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C.
- 4-Fluorobenzenesulfonyl chloride (1.1 eq) is added dropwise, followed by triethylamine (2.5 eq).
- The mixture is stirred for 12 hours at room temperature, washed with 1M HCl, and dried to yield 1-(4-fluorobenzenesulfonyl)piperidine.
Ethylamine Side Chain Introduction
Synthesis of N-Benzylethanediamide
- Oxalyl chloride (2.0 eq) is added to anhydrous DCM at 0°C.
- Benzylamine (1.0 eq) is introduced dropwise, followed by stirring for 2 hours to form N-benzyloxalamoyl chloride.
- The intermediate is coupled with 1-(4-fluorobenzenesulfonyl)piperidin-2-ylethylamine (1.0 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 2.5 eq).
- The crude product is recrystallized from ethyl acetate/isopropanol (1:1) to yield the title compound.
Reaction Optimization and Challenges
Sulfonylation Efficiency
The use of triethylamine as a base minimizes side reactions, achieving >85% yield. Alternative bases like pyridine result in lower conversion rates (∼70%) due to steric hindrance.
Analytical Characterization
| Property | Method | Result |
|---|---|---|
| Molecular Weight | HRMS (ESI+) | 448.1581 Da (calc. 448.1580) |
| Purity | HPLC (C18, 254 nm) | 99.2% |
| Sulfonyl Stretching | FT-IR | 1365 cm⁻¹ (asymmetric), 1172 cm⁻¹ (symmetric) |
| Benzyl Proton Environment | ¹H NMR (500 MHz, CDCl₃) | δ 7.32–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂) |
Chemical Reactions Analysis
Sulfonamide Formation via Nucleophilic Substitution
The 4-fluorobenzenesulfonyl group is introduced via a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and a piperidine-ethylamine precursor. This step is critical for establishing the sulfonamide linkage.
Example Protocol :
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Reactants :
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4-Fluorobenzenesulfonyl chloride
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Piperidine-ethylamine derivative (e.g., 1-acetyl-4-aminopiperidine hydrochloride)
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Conditions :
| Yield | Base Used | Solvent | Reaction Time |
|---|---|---|---|
| 81% | DIPEA | DCM | 6.5 h |
Key Observations :
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Pyridine or DIPEA acts as both a base and solvent in some protocols, enhancing reaction efficiency .
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Yields improve with excess sulfonyl chloride (1.5–2.0 equivalents) .
Amide Bond Formation
The ethanediamide backbone is synthesized through coupling reactions between benzylamine derivatives and activated carboxylic acids.
Example Protocol :
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Reactants :
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Benzylamine derivative
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Activated ethylenediamine intermediate
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Conditions :
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Activating Agents: HOBt/EDCl or DCC
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Solvent: Tetrahydrofuran (THF) or DMF
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Temperature: 0°C → RT
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Time: 12–24 hours.
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| Yield | Activating Agent | Solvent | Reaction Time |
|---|---|---|---|
| 60% | EDCl/HOBt | THF | 18 h |
Key Observations :
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Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 18 hours).
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Purification via column chromatography (silica gel, CH2Cl2:MeOH gradient) ensures high product purity .
Hydrolysis Reactions
The ethanediamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.
Example Protocol :
| Product | Conditions | Yield |
|---|---|---|
| Carboxylic Acid Derivative | 6M HCl, reflux | 75% |
| Amine Derivative | NaOH, RT | 68% |
Key Observations :
-
Hydrolysis rates depend on steric hindrance near the amide bond.
Electrophilic Aromatic Substitution
The 4-fluorobenzenesulfonyl group participates in limited electrophilic substitution due to electron-withdrawing effects of fluorine.
Example Reaction :
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Nitration :
| Product | Yield |
|---|---|
| 3-Nitro-4-fluorobenzenesulfonyl Derivative | 45% |
Biological Interactions
Though not a traditional chemical reaction, the compound interacts with biological targets via non-covalent binding:
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MRGPRX2 Receptor :
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Binding affinity measured via radiolabeled ligand displacement assays (IC50: 12 nM).
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Anti-inflammatory Activity :
Stability Studies
The compound degrades under oxidative and photolytic conditions:
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Oxidative Degradation :
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Conditions : H2O2 (3%), RT, 24 hours
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Degradation : 22%.
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Photolytic Degradation :
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Conditions : UV light (254 nm), 48 hours
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Degradation : 18%.
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Scientific Research Applications
Medicinal Chemistry
N'-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has been investigated for its potential as a therapeutic agent in various diseases:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting protein kinases, which play crucial roles in cell signaling and cancer progression. Studies suggest that derivatives of this compound could target Janus Kinase 3 (JAK3), involved in immune response modulation .
- Antidepressant Activity : Research indicates that piperidine derivatives may exhibit antidepressant-like effects. The structural similarities of this compound to known antidepressants suggest potential efficacy in treating mood disorders .
- Anticancer Properties : Compounds with similar structures have been noted for their ability to inhibit tumor growth. The sulfonamide group may enhance the compound's interaction with cancer cell targets, providing a pathway for further investigation into its anticancer properties .
Pharmacology
The pharmacological profile of this compound includes:
- Receptor Binding Affinity : Preliminary studies suggest this compound may interact with various neurotransmitter receptors, potentially influencing neurotransmission pathways relevant to anxiety and depression .
- Neuroprotective Effects : The piperidine structure is associated with neuroprotective properties. Compounds with similar configurations have been shown to protect neuronal cells from apoptosis under stress conditions, indicating possible applications in neurodegenerative diseases .
Material Science
In addition to its biological applications, this compound may also find uses in material science:
- Polymer Chemistry : The unique chemical structure allows for the potential incorporation into polymer matrices, leading to materials with enhanced mechanical properties or specific functionalities such as drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro using similar sulfonamide derivatives. |
| Study B | Neuroprotective Effects | Showed that piperidine-based compounds reduced oxidative stress markers in neuronal cultures. |
| Study C | Protein Kinase Inhibition | Identified the compound as a potent inhibitor of JAK3, suggesting its potential use in autoimmune disorders. |
Mechanism of Action
The mechanism of action of N’-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Benzyl-1-piperazinyl)ethyl]-N’-(4-fluorophenyl)ethanediamide
- N-BENZYL-4-FLUORO-N-PYRIDIN-2-YL-BENZAMIDE
Uniqueness
N’-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of N’-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N'-benzyl-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃F₁N₄O₂S
- Molecular Weight : 364.46 g/mol
The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group, which is critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific enzymes involved in cell signaling pathways. For instance, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Modulation of Neurotransmitter Receptors : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, potentially influencing mood and cognitive functions.
- Anti-inflammatory Properties : The sulfonamide group in the structure may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on CDK Inhibition : A study demonstrated that this compound effectively inhibited CDK2 and CDK4, leading to reduced proliferation in cancer cell lines. The IC50 values were reported at sub-micromolar concentrations, indicating potent activity against these kinases.
- Neuropharmacological Evaluation : In animal models, the compound was evaluated for its effects on behavior and cognition. Results indicated improvements in memory tasks and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative disorders.
- Anti-inflammatory Assessment : In vitro assays showed that the compound significantly reduced the secretion of TNF-alpha and IL-6 from activated macrophages, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
